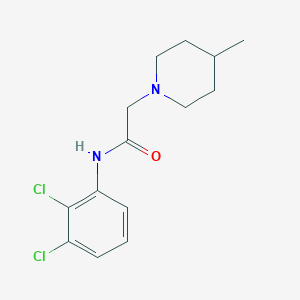
N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine, also known as MNX, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MNX is a glycosylated compound that is synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine is not well understood. However, it is believed that this compound acts as a substrate for enzymes that catalyze the hydrolysis of glycosylated compounds. This compound is also believed to interact with cellular receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound is a fluorescent compound that can be used to study the uptake and distribution of glycosylated compounds in cells and tissues. This compound has also been found to have antibacterial properties and can inhibit the growth of certain bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also a fluorescent compound that can be easily detected and quantified. However, this compound has certain limitations. This compound is relatively expensive compared to other fluorescent probes. This compound also has limited solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine research. One potential direction is the development of this compound-based probes for the detection of glycosylated compounds in biological samples. Another potential direction is the development of this compound-based inhibitors for enzymes involved in glycosylation. This compound can also be used as a tool to study the role of glycosylation in various biological processes. Overall, this compound has the potential to be a valuable tool in various fields of research.
Synthesemethoden
N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis process involves the conversion of 4-methyl-2-nitrophenol to 4-methyl-2-nitroaniline, followed by the glycosylation of the amine group with xylopyranosyl chloride. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine has been found to have potential applications in various fields such as biochemistry, pharmacology, and medical research. This compound is used as a probe to study the activity of enzymes such as beta-xylosidase and beta-glucosidase. It is also used as a substrate for the synthesis of glycosylated compounds. In medical research, this compound is used as a fluorescent tag to study the uptake and distribution of glycosylated compounds in cells and tissues.
Eigenschaften
IUPAC Name |
2-(4-methyl-2-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-6-2-3-7(8(4-6)14(18)19)13-12-11(17)10(16)9(15)5-20-12/h2-4,9-13,15-17H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZYHXJBMLCEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2C(C(C(CO2)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5038684.png)


![ethyl 3-amino-1-(3-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5038688.png)

![2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5038713.png)


![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5038734.png)
![4-[(2R*,3R*)-2-hydroxy-1'-(2-pyrazinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-1,4-diazepan-2-one](/img/structure/B5038741.png)
![2-(3-chloro-1-benzothien-2-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5038743.png)


![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5038769.png)